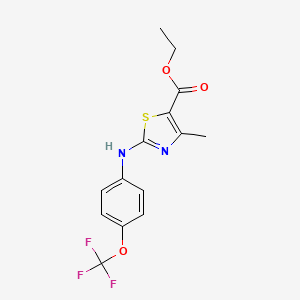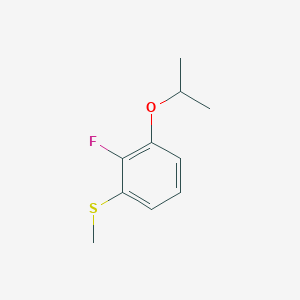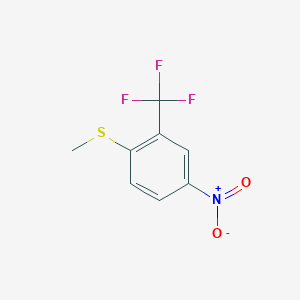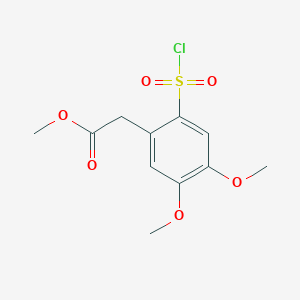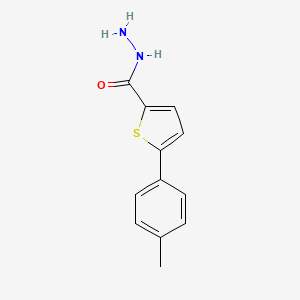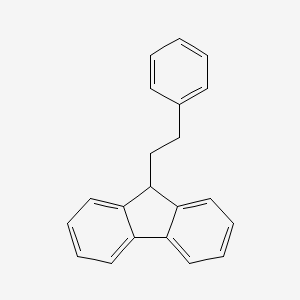
9-(2-Phenylethyl)fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2-Phenylethyl)fluorene (9-PEF) is a synthetic compound that has been studied for its potential in a variety of applications. It is a derivative of fluorene, a naturally occurring aromatic hydrocarbon. 9-PEF has been found to have interesting properties that make it a promising compound for use in scientific research and laboratory experiments.
Applications De Recherche Scientifique
9-(2-Phenylethyl)fluorene has been studied for its potential applications in scientific research. It has been used in organic synthesis and material science, as well as in the study of medicinal chemistry and drug discovery. In particular, 9-(2-Phenylethyl)fluorene has been found to be a useful tool in the development of new drugs, as it can be used to modify the structure of existing drugs to create new compounds with desired properties.
Mécanisme D'action
The mechanism of action of 9-(2-Phenylethyl)fluorene is not yet fully understood. However, it is known that the compound can bind to certain proteins and enzymes in the body, which can lead to changes in the activity of these proteins and enzymes. This may result in changes in the levels of certain biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 9-(2-Phenylethyl)fluorene have not yet been fully studied. However, studies have found that the compound can have an effect on certain biochemical processes, such as the production of reactive oxygen species. It has also been found to have an effect on the activity of certain enzymes, such as cytochrome P450.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 9-(2-Phenylethyl)fluorene in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it can be used to modify existing drugs to create new compounds with desired properties. However, there are some limitations to its use in laboratory experiments. For example, it is not yet fully understood how the compound interacts with proteins and enzymes in the body, and it is not known how it affects biochemical and physiological processes.
Orientations Futures
There are a number of potential future directions for the use of 9-(2-Phenylethyl)fluorene. For example, further research could be done to better understand its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be done to explore its potential applications in organic synthesis and material science, as well as its potential use in drug development. Finally, further research could be done to explore its potential use in other areas, such as biotechnology and nanotechnology.
Méthodes De Synthèse
9-(2-Phenylethyl)fluorene can be synthesized by a variety of methods. The most common method is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone. This reaction produces a substituted fluorene. Other methods for synthesizing 9-(2-Phenylethyl)fluorene include the Dieckmann cyclization, the Ullmann reaction, and the Stille reaction.
Propriétés
IUPAC Name |
9-(2-phenylethyl)-9H-fluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18/c1-2-8-16(9-3-1)14-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIDBGDPGPVLAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60488926 |
Source


|
| Record name | 9-(2-Phenylethyl)-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60488926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-Phenylethyl)-9H-fluorene | |
CAS RN |
10423-31-1 |
Source


|
| Record name | 9-(2-Phenylethyl)-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60488926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






